molecular formula C15H18ClNO4S B2376643 Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 2172152-64-4

Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B2376643
CAS No.: 2172152-64-4
M. Wt: 343.82
InChI Key: QXPBYDBAKOWMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate” is a chemical compound with the molecular formula C15H18ClNO4S . It’s available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: c1ccc(cc1)COC(=O)N2C3CCC2C(C3)CS(=O)(=O)Cl . This representation provides a way to visualize the compound’s structure.

Scientific Research Applications

Synthesis of Amino Acid Analogues

Research by Hart and Rapoport (1999) describes the synthesis of glutamic acid analogues using a similar compound. This process involves a series of reactions including a tandem Wittig/Michael reaction and a transannular alkylation step, indicating its utility in creating complex amino acid structures (Hart & Rapoport, 1999).

Synthesis of Enantiopure Analogues

Avenoza et al. (2002) detail the synthesis of enantiopure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, which are analogues of 3-hydroxyproline. The process starts with a Diels–Alder reaction, highlighting the compound's role in synthesizing enantiomerically pure compounds (Avenoza et al., 2002).

Bicyclic β-Lactams Synthesis

Mollet et al. (2012) show the utility of similar compounds in synthesizing bicyclic β-lactams, which are then transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This highlights the compound's relevance in the synthesis of structurally complex and potentially pharmacologically relevant molecules (Mollet, D’hooghe, & Kimpe, 2012).

Aza-Diels-Alder Reactions

Waldmann and Braun (1991) used derivatives of a similar compound in Aza-Diels-Alder reactions, a method of synthesizing complex organic compounds. This research emphasizes the compound's application in stereochemically controlled synthesis (Waldmann & Braun, 1991).

Novel Epibatidine Analogues Synthesis

Malpass and White (2004) demonstrate the use of related compounds in the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes, which are intermediates for epibatidine analogues. This underscores its application in the development of novel therapeutic agents (Malpass & White, 2004).

Microwave-Assisted Synthesis

Onogi, Higashibayashi, and Sakurai (2012) highlight the use of microwave-assisted conditions for synthesizing 7-azabicyclo[2.2.1]heptane derivatives, showcasing the compound's role in rapid and efficient chemical synthesis (Onogi, Higashibayashi, & Sakurai, 2012).

Bridgehead Radical Reactions

Avenoza et al. (2002) describe using 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) in bridgehead radical reactions, leading to the synthesis of various derivatives. This emphasizes the compound's versatility in organic synthesis (Avenoza, Busto, Cativiela, & Peregrina, 2002).

Proline Analogue Synthesis

Gil et al. (2003) used a compound structurally related to the target compound in Wittig olefinations, leading to the synthesis of conformationally constrained prolines. This indicates its application in the synthesis of bioactive molecules (Gil, Buñuel, Díaz-de-Villegas, & Cativiela, 2003).

Properties

IUPAC Name

benzyl 2-(chlorosulfonylmethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S/c16-22(19,20)10-12-8-13-6-7-14(12)17(13)15(18)21-9-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPBYDBAKOWMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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